Carbonate, hydrogen(8CI,9CI)

Overview

Description

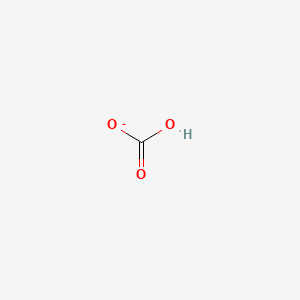

Carbonate, hydrogen (8CI,9CI) is a systematic nomenclature designation for the bicarbonate ion (HCO₃⁻), a key intermediate in acid-base chemistry and biological systems. Its CAS registry number is 71-52-3, and its molecular formula is CHO₃⁻ . The bicarbonate ion forms through the partial deprotonation of carbonic acid (H₂CO₃) and plays critical roles in buffering physiological pH, industrial processes (e.g., food additives, fire extinguishers), and environmental cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicarbonate can be synthesized through several methods, with the most common being the Solvay process. This process involves the reaction of sodium chloride, ammonia, carbon dioxide, and water. The reaction proceeds as follows: [ \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} + \text{NH}_3 \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ]

The sodium bicarbonate formed is then precipitated and separated. The resultant carbon dioxide produced in the reaction is recycled to produce more sodium bicarbonate .

Industrial Production Methods

In industrial settings, bicarbonate is produced using the Solvay process, which is cost-effective and efficient. The process utilizes readily available raw materials such as sodium chloride and ammonia. The Solvay method generates fewer byproducts compared to other methods, making it environmentally friendly. The high-quality bicarbonate produced is suitable for various applications, including baking and pharmaceuticals .

Chemical Reactions Analysis

Acid-Base Reactions

Hydrogen carbonate acts as a weak base in aqueous solutions, neutralizing acids while maintaining pH balance:

Reaction with strong acids :

This reaction releases carbon dioxide gas, observed in antacid formulations (e.g., sodium bicarbonate reacting with stomach acid) .

Reaction with bases :

In alkaline conditions, bicarbonate converts to carbonate ions, critical in water treatment and mineral scaling processes .

Thermal Decomposition

Bicarbonates decompose upon heating, forming carbonates, carbon dioxide, and water:

General decomposition :

This reaction is exploited in baking powders and fire extinguishers .

| Compound | Decomposition Temperature | Products |

|---|---|---|

| NaHCO₃ | 127–270°C | Na₂CO₃, CO₂, H₂O |

| Ca(HCO₃)₂ | 40–60°C | CaCO₃, CO₂, H₂O |

| NH₄HCO₃ | 35–60°C | NH₃, CO₂, H₂O |

Reactions with Metal Ions

Bicarbonate reacts with trivalent metal ions, forming insoluble hydroxides:

Example with Al³⁺ :

This reaction is utilized in water purification to precipitate heavy metals .

Biochemical Roles

In biological systems, bicarbonate is central to pH regulation and enzymatic processes:

Carbonic anhydrase catalysis :

This equilibrium maintains blood pH (~7.4) .

Enzymatic synthesis (e.g., carbamoyl phosphate synthase) :

Essential for urea cycle and nucleotide synthesis .

Environmental Interactions

Bicarbonate buffers aquatic systems, influencing carbonate mineral formation:

Weathering of limestone :

This reversible reaction regulates oceanic CO₂ uptake and karst topography .

Hydrogen carbonate’s reactivity spans simple acid-base neutralization to complex biochemical pathways, underpinning its ubiquity in natural and engineered systems. Its dual role as a weak base and intermediate in carbon cycling highlights its scientific and practical significance.

Scientific Research Applications

Molten Carbonate Fuel Cells (MCFCs)

Molten Carbonate Fuel Cells are a prominent application of hydrogen carbonate. These fuel cells utilize carbonate ions to facilitate electrochemical reactions that convert fuel into electricity. The MCFCs can operate using hydrogen as one of the fuels, allowing for the efficient conversion of natural gas and other hydrocarbons into energy while simultaneously capturing carbon dioxide. This dual functionality positions MCFCs as a promising technology for reducing greenhouse gas emissions while generating power .

Key Features:

- Efficiency : MCFCs can achieve high efficiencies in converting fuel to electricity.

- CO2 Separation : They can effectively separate CO2 from combustion processes, making them suitable for carbon capture and storage initiatives .

Hydrogen Production

The hydrogenation of inorganic metal carbonates opens new pathways for hydrogen production. Under a reducing atmosphere, metal carbonates can be processed at lower temperatures compared to traditional methods. This process not only reduces carbon dioxide emissions but also allows for the production of valuable hydrocarbons such as methane and higher alkanes from carbon dioxide .

Case Study:

A study conducted by Baldauf-Sommerbauer et al. explored the hydrogenation of various metal carbonates, demonstrating significant advantages over conventional isolation technologies. The experiments indicated that transition-metal carbonates could yield elemental metals when processed under hydrogen atmospheres .

Carbon Dioxide Utilization

The ability to convert carbon dioxide into useful products through the hydrogenation of carbonates is a significant environmental application. This process mitigates CO2 emissions by transforming waste gases into valuable hydrocarbons or chemicals, thus contributing to sustainable practices in industrial processes .

Water Treatment

Hydrogen carbonate-rich mineral water has been shown to alleviate symptoms of heartburn and improve overall gastrointestinal health. A study indicated that patients consuming this type of water experienced significant reductions in heartburn frequency and severity, highlighting its potential therapeutic benefits .

Therapeutic Uses

Research has indicated that hydrogen carbonate compounds may have beneficial effects on health, particularly in managing conditions like gastroesophageal reflux disease (GERD). The efficacy of hydrogen carbonate-rich water was demonstrated in clinical trials where patients reported significant improvements in quality of life metrics related to digestive health .

Drug Development

Hydrogen carbonate derivatives are being explored as potential platforms for drug development due to their unique chemical properties. For instance, carborane-containing drugs exhibit high hydrophobicity and stability, making them suitable candidates for therapeutic applications .

Case Study:

A review highlighted how carboranes could enhance drug transport across biological membranes and improve drug stability under physiological conditions. These properties make them promising candidates for developing new therapies targeting various diseases .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Energy Production | Utilization in molten carbonate fuel cells for electricity generation | High efficiency and CO2 separation |

| Hydrogen Production | Hydrogenation processes yielding valuable hydrocarbons | Lower temperature requirements |

| Environmental Management | Conversion of CO2 into useful products | Mitigates greenhouse gas emissions |

| Health Sciences | Use in therapeutic mineral waters for digestive health | Improved quality of life |

| Drug Development | Carborane derivatives as drug platforms | Enhanced stability and membrane transport |

Mechanism of Action

Bicarbonate exerts its effects through several mechanisms:

-

Buffering Action: : Bicarbonate acts as a buffer by neutralizing excess hydrogen ions, thereby maintaining pH balance in biological systems. This is crucial for the proper functioning of enzymes and metabolic processes .

-

Carbon Dioxide Transport: : In the bloodstream, bicarbonate helps transport carbon dioxide from tissues to the lungs, where it is exhaled. This process involves the reversible conversion of carbon dioxide to bicarbonate and vice versa, catalyzed by the enzyme carbonic anhydrase .

-

Neutralizing Acids: : Bicarbonate neutralizes acids in the stomach and other parts of the body, providing relief from acid-related conditions .

Comparison with Similar Compounds

Structural and Chemical Properties

A comparison of HCO₃⁻ with other bicarbonate salts and carbonate derivatives reveals differences in cationic partners, stability, and reactivity. Key compounds include sodium bicarbonate (NaHCO₃), potassium bicarbonate (KHCO₃), ammonium bicarbonate (NH₄HCO₃), and mixed salts like potassium sodium carbonate (KNaCO₃).

Table 1: Structural and Basic Chemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Bicarbonate ion (HCO₃⁻) | 71-52-3 | CHO₃⁻ | 61.02 g/mol | Monovalent anion; resonance-stabilized |

| Sodium bicarbonate | 144-55-8 | NaHCO₃ | 84.01 g/mol | Na⁺ counterion; hygroscopic solid |

| Potassium bicarbonate | 298-14-6 | KHCO₃ | 100.12 g/mol | K⁺ counterion; higher thermal stability |

| Ammonium bicarbonate | 10361-29-2 | NH₄HCO₃ | 79.06 g/mol | NH₄⁺ counterion; decomposes readily |

| Potassium sodium carbonate | 10424-09-6 | KNaCO₃ | 122.10 g/mol | Mixed alkali metal salt; high solubility |

Thermal Stability and Decomposition

- HCO₃⁻ (as NaHCO₃) : Decomposes at 50–100°C to Na₂CO₃, CO₂, and H₂O .

- KHCO₃ : Stable up to 120°C; decomposes to K₂CO₃ at higher temperatures .

- NH₄HCO₃ : Unstable at room temperature; decomposes to NH₃, CO₂, and H₂O above 35°C .

- KNaCO₃ : Exhibits high thermal stability (>400°C) due to strong ionic bonding .

Solubility and Reactivity

| Compound | Solubility in Water (g/100 mL, 25°C) | pH (1% solution) | Key Reactivity |

|---|---|---|---|

| NaHCO₃ | 9.6 | 8.3 | Reacts with acids to release CO₂; mild alkali |

| KHCO₃ | 33.2 | 8.2 | Similar to NaHCO₃ but less hygroscopic |

| NH₄HCO₃ | 24.8 | 7.8 | Releases NH₃ gas upon acidification |

| KNaCO₃ | 112.0 | 11.5 | Strong alkaline; used in glass manufacturing |

Research Findings and Stability Insights

Acid-Base Behavior

HCO₃⁻ acts as a weak base (pKa ≈ 10.3) and buffer in aqueous systems. Studies show that alkali metal bicarbonates (NaHCO₃, KHCO₃) exhibit higher buffering capacity compared to NH₄HCO₃ due to the latter’s volatility .

Environmental Impact

Bicarbonate salts contribute to alkalinity in water systems. NaHCO₃ and KHCO₃ are less toxic to aquatic life compared to NH₄HCO₃, which releases NH₃—a known aquatic toxin .

Stability in Metal Complexes

Transition metal bicarbonates (e.g., FeCO₃·H₂O) are rare due to hydrolysis and oxidation. For example, iron(II) bicarbonate (Fe(HCO₃)₂) is unstable, while iron(II) carbonate hydroxide (FeCO₃·H₂O) forms stable minerals like siderite .

Biological Activity

Carbonate, hydrogen (often referred to as bicarbonate or hydrogen carbonate) is a fundamental compound in biological systems. It plays critical roles in various biochemical processes, including pH regulation, metabolic pathways, and cellular signaling. This article explores the biological activity of carbonate, hydrogen (8CI,9CI), focusing on its mechanisms of action, effects on cellular functions, and implications in health and disease.

Chemical Structure and Properties

Hydrogen carbonate () is an anion that consists of one carbon atom bonded to three oxygen atoms and one hydrogen atom. It is a crucial component of the bicarbonate-carbon dioxide buffer system, which helps maintain physiological pH levels in biological systems.

1. pH Regulation

Bicarbonate serves as a primary buffer in the human body, maintaining acid-base homeostasis. It reacts with excess acids to form carbonic acid, which dissociates into water and carbon dioxide:

This reaction is vital for regulating blood pH and preventing acidosis or alkalosis .

2. Metabolic Functions

Bicarbonate is involved in several metabolic pathways:

- Krebs Cycle : It participates in the conversion of pyruvate to oxaloacetate, facilitating energy production.

- Photosynthesis : In plants, bicarbonate acts as a proton acceptor during photosynthetic reactions .

3. Cellular Signaling

Recent studies suggest that bicarbonate can influence cellular signaling pathways by modulating oxidative stress. The bicarbonate-carbon dioxide pair stimulates oxidation and nitration processes that affect various biological targets . The carbonate radical (), formed from bicarbonate under certain conditions, has been implicated in mediating oxidative damage .

Oxidative Stress Modulation

Bicarbonate can enhance the production of reactive oxygen species (ROS) through interactions with nitric oxide and peroxynitrite. This can lead to oxidative damage but also plays a role in signaling pathways that promote cellular adaptation to stress .

Enzymatic Reactions

Several enzymes utilize bicarbonate as a substrate or cofactor:

- Carbonic Anhydrase : This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and is crucial for maintaining CO2 levels in tissues .

- Cyanate Hydratase : Involved in nitrogen metabolism, it catalyzes the reaction between cyanate and bicarbonate to produce ammonia .

Case Study 1: Bicarbonate in Exercise Physiology

Research indicates that sodium bicarbonate supplementation can enhance athletic performance by buffering lactic acid accumulation during high-intensity exercise. A study showed improved performance metrics among athletes who ingested bicarbonate before competition .

Case Study 2: Bicarbonate Therapy in Chronic Kidney Disease

In patients with chronic kidney disease (CKD), bicarbonate therapy has been shown to slow disease progression by correcting metabolic acidosis. A clinical trial demonstrated that maintaining serum bicarbonate levels above 22 mEq/L significantly improved patient outcomes .

Data Table: Biological Effects of Carbonate, Hydrogen

Q & A

Q. Basic: How to differentiate between "bicarbonate" and "hydrogen carbonate" in chemical nomenclature?

The terms "bicarbonate" and "hydrogen carbonate" are often used interchangeably but follow different naming conventions. The IUPAC system prefers "hydrogen carbonate" (HCO₃⁻) for systematic additive nomenclature, while "bicarbonate" is a retained common name. For example, NaHCO₃ is systematically named sodium hydrogen carbonate but is colloquially termed sodium bicarbonate. This distinction is critical when interpreting literature to avoid ambiguity, especially in international collaborations .

Q. Basic: What experimental methods are used to determine bicarbonate concentration in aqueous solutions?

Acid-base titration with standardized HCl or H₂SO₄ is a foundational method, where the bicarbonate endpoint is detected via pH indicators (e.g., phenolphthalein) or potentiometry. Gravimetric analysis by precipitating CaCO₃ after acid treatment is another approach. For rapid quantification, ion-selective electrodes or UV-Vis spectroscopy coupled with colorimetric reagents (e.g., bromothymol blue) are employed. These methods require careful calibration to account for dissolved CO₂ interference .

Q. Advanced: How does isotopic substitution (e.g., deuterium) affect vibrational spectroscopy analysis of bicarbonate ions?

Deuterium substitution (e.g., DCO₃⁻) shifts vibrational modes due to changes in reduced mass. In IR spectroscopy, the O-D stretching frequency (~2500 cm⁻¹) is distinct from O-H (~3400 cm⁻¹), enabling precise tracking of protonation states in kinetic studies. Isotopic labeling also reduces spectral overlap in crowded regions, improving resolution in Raman or FTIR analyses of bicarbonate’s role in enzyme-active sites or mineral surfaces .

Q. Advanced: What strategies resolve discrepancies in reported stability constants of bicarbonate in high ionic strength solutions?

Discrepancies often arise from activity coefficient variations in high-salinity environments. Use the Pitzer model or Specific Ion Interaction Theory (SIT) to correct for ionic strength effects. Validate measurements with multiple techniques (e.g., potentiometry, calorimetry) under controlled CO₂ partial pressure. Cross-reference data with computational predictions using software like PHREEQC to identify outliers .

Q. Basic: What are the primary decomposition pathways of bicarbonate under thermal stress?

At temperatures >50°C, bicarbonate decomposes via:

Dehydration : 2HCO₃⁻ → CO₃²⁻ + CO₂↑ + H₂O

Acid Catalysis : HCO₃⁻ + H⁺ → CO₂↑ + H₂O

Thermogravimetric analysis (TGA) coupled with mass spectrometry monitors mass loss and gas evolution. Kinetic parameters (e.g., activation energy) can be derived using the Kissinger method .

Q. Advanced: How can computational models predict bicarbonate’s behavior in enzymatic active sites?

Molecular docking tools (e.g., AutoDock Vina) simulate bicarbonate binding to enzymes like carbonic anhydrase. Force fields (e.g., AMBER) parameterize HCO₃⁻ interactions with metal ions (e.g., Zn²⁺). Quantum mechanics/molecular mechanics (QM/MM) hybrid models analyze proton transfer mechanisms. Validate predictions with mutagenesis studies or X-ray crystallography .

Q. Basic: What precautions are necessary when handling bicarbonate solutions to prevent decomposition?

- Store solutions under inert gas (e.g., N₂) to minimize CO₂ absorption.

- Use airtight containers and avoid agitation to reduce gas exchange.

- Maintain pH >8.5 to stabilize HCO₃⁻ and prevent acid-catalyzed degradation.

- Monitor temperature; refrigeration slows decomposition kinetics .

Q. Advanced: What spectroscopic techniques study bicarbonate’s role in biological buffer systems?

- ¹³C NMR : Tracks bicarbonate/CO₂ equilibrium (δ ~160 ppm for HCO₃⁻).

- In situ ATR-FTIR : Monates real-time pH-dependent speciation in cellular environments.

- Stopped-flow spectroscopy : Resolves millisecond-scale proton transfer kinetics in carbonic anhydrase assays .

Q. Basic: How to validate the purity of synthesized bicarbonate salts using titration?

Conduct a two-step titration:

Alkalimetric : Titrate with HCl to determine total carbonate (CO₃²⁻ + HCO₃⁻).

Acidimetric : After boiling to remove CO₂, titrate residual OH⁻.

Purity (%) = [(Total alkalinity – Residual OH⁻) / Theoretical value] × 100. Cross-check with XRD for crystallographic confirmation .

Q. Advanced: What challenges arise in quantifying bicarbonate in environmental samples with complex matrices?

- Matrix Interference : Cl⁻ or SO₄²⁻ in seawater alters ion activity. Use ion chromatography with suppressed conductivity detection to separate anions.

- Dynamic Equilibrium : CO₂ exchange with the atmosphere skews measurements. Perform analyses in closed systems with headspace-free vials.

- Low Concentrations : Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled HCO₃⁻ for sub-ppm detection .

Properties

IUPAC Name |

hydrogen carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKZGUZCCUSVTD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049921 | |

| Record name | Bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.017 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-52-3 | |

| Record name | Bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicarbonate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICARBONATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN1ZRA3Q20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.